4-But-3-ynylphenol 4-But-3-ynylphenol
Brand Name: Vulcanchem
CAS No.: 1423043-20-2
VCID: VC6587192
InChI: InChI=1S/C10H10O/c1-2-3-4-9-5-7-10(11)8-6-9/h1,5-8,11H,3-4H2
SMILES: C#CCCC1=CC=C(C=C1)O
Molecular Formula: C10H10O
Molecular Weight: 146.189

4-But-3-ynylphenol

CAS No.: 1423043-20-2

Cat. No.: VC6587192

Molecular Formula: C10H10O

Molecular Weight: 146.189

* For research use only. Not for human or veterinary use.

4-But-3-ynylphenol - 1423043-20-2

Specification

CAS No. 1423043-20-2
Molecular Formula C10H10O
Molecular Weight 146.189
IUPAC Name 4-but-3-ynylphenol
Standard InChI InChI=1S/C10H10O/c1-2-3-4-9-5-7-10(11)8-6-9/h1,5-8,11H,3-4H2
Standard InChI Key OYAXHGIZERQVPB-UHFFFAOYSA-N
SMILES C#CCCC1=CC=C(C=C1)O

Introduction

Chemical Structure and Molecular Properties

4-But-3-ynylphenol consists of a phenolic hydroxyl group (-OH) attached to a benzene ring, with a but-3-ynyl (-C≡C-CH2-CH3) substituent at the fourth carbon (Figure 1). The alkyne group introduces significant electronic and steric effects, influencing the compound’s reactivity and physical properties.

Structural Characteristics

  • Molecular Formula: C10H10O

  • Molecular Weight: 146.19 g/mol

  • Key Functional Groups: Phenolic hydroxyl, terminal alkyne.

The alkyne’s linear geometry and high electron density enable participation in click chemistry reactions, such as Huisgen cycloadditions, while the phenolic group allows for hydrogen bonding and acid-base interactions .

Table 1: Comparative Properties of 4-But-3-ynylphenol and Analogous Compounds

Property4-But-3-ynylphenol4-tert-Butylphenol 4-(3-Hydroxyprop-1-enyl)phenol
Molecular FormulaC10H10OC10H14OC9H10O2
Molecular Weight (g/mol)146.19150.22150.17
Boiling Point (°C)~245 (estimated)224Not reported
Water SolubilityLowLowModerate

Synthesis and Chemical Reactivity

Equation 1: Hypothetical Sonogashira Reaction

4-Iodophenol+1-ButynePd catalyst4-But-3-ynylphenol+HI\text{4-Iodophenol} + \text{1-Butyne} \xrightarrow{\text{Pd catalyst}} \text{4-But-3-ynylphenol} + \text{HI}

Reactivity and Derivatives

The terminal alkyne group is highly reactive, enabling:

  • Cycloadditions: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

  • Hydrogenation: Reduction to the corresponding alkane (4-butylphenol) using H2 and a palladium catalyst.

  • Oxidation: Formation of diketones or carboxylic acids under strong oxidizing conditions .

Physicochemical Properties

Thermal Stability

  • The alkyne group may reduce thermal stability compared to saturated analogs. Decomposition likely occurs above 250°C, analogous to other phenolic alkynes .

Solubility and Partitioning

  • LogP: Estimated at 2.8 (indicating moderate lipophilicity), facilitating membrane penetration in biological systems.

  • Solubility: Poor in water (<1 g/L) but soluble in organic solvents (e.g., ethanol, DMSO) .

Future Research Directions

  • Synthetic Optimization: Develop catalytic systems to improve yield and selectivity.

  • Biological Screening: Evaluate antimicrobial, antioxidant, and enzyme-inhibitory activities.

  • Material Characterization: Investigate thermal and mechanical properties in polymer composites.

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